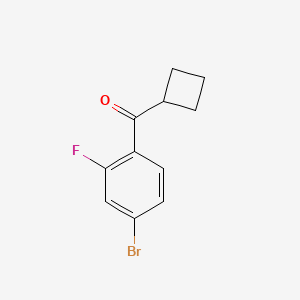

4-Bromo-2-fluorophenyl cyclobutyl ketone

説明

Overview of Aryl Cyclobutyl Ketones in Contemporary Organic Chemistry Research

Aryl cyclobutyl ketones are a class of organic compounds that feature a four-membered cyclobutane (B1203170) ring attached to an aromatic ring via a carbonyl group. These structures are gaining prominence as versatile intermediates in a variety of synthetic transformations. Their utility is highlighted in the construction of more complex molecular frameworks, particularly in the field of medicinal chemistry. The presence of the ketone functionality provides a reactive handle for a multitude of chemical reactions, including reductions to secondary alcohols, and various carbon-carbon bond-forming reactions.

Recent research has demonstrated that aryl cyclobutyl ketones can undergo photochemical reactions, such as the Norrish-Yang cyclization. nih.govchem-station.com This process involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-diradical intermediate which can then cyclize to form bicyclo[1.1.1]pentan-2-ol derivatives. nih.govresearchgate.net These resulting structures are valuable building blocks for the synthesis of 1,3-difunctionalized cyclobutanes, which are themselves of growing importance in drug discovery. nih.govnih.gov

Relevance of Halogenated Phenyl Moieties in Advanced Synthetic Strategies

The presence of halogen substituents on a phenyl ring profoundly influences the electronic properties and reactivity of the molecule. In the case of 4-Bromo-2-fluorophenyl cyclobutyl ketone, the bromo and fluoro groups play distinct and crucial roles. Halogen atoms, being electronegative, withdraw electron density from the aromatic ring through the inductive effect. This deactivation can influence the regioselectivity of further electrophilic aromatic substitution reactions.

More significantly, the bromine atom at the para-position serves as a versatile functional handle for a wide array of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of various aryl, alkynyl, and amino groups, respectively, at this position. beilstein-journals.orgacs.org This capability is instrumental in the late-stage functionalization of molecules, enabling the synthesis of diverse compound libraries for screening purposes. The fluorine atom at the ortho-position, while also influencing the electronic environment, is generally less reactive in these cross-coupling reactions, allowing for selective functionalization at the bromine site. The presence of an ortho-fluoro substituent can also impact the conformation of the molecule and its interaction with biological targets. nih.gov

Importance of Cyclobutyl Rings as Scaffolds in Molecular Design

The cyclobutyl ring, a four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry and molecular design. It is recognized for its ability to introduce three-dimensionality into otherwise planar molecules, a desirable trait for improving pharmacological properties such as solubility and metabolic stability. The puckered nature of the cyclobutane ring allows it to act as a rigid scaffold, holding appended functional groups in well-defined spatial orientations, which can be crucial for effective binding to biological targets.

Furthermore, 1,3-disubstituted cyclobutanes are being explored as bioisosteres for para-substituted phenyl rings or as constrained linkers in drug candidates. nih.gov This strategic replacement can lead to improved physicochemical properties and novel intellectual property. The synthesis of specifically substituted cyclobutanes, however, can be challenging, which underscores the importance of versatile starting materials like aryl cyclobutyl ketones that can be stereoselectively functionalized. nih.govresearchgate.net

Research Challenges and Opportunities in the Synthesis and Functionalization of this compound

The synthesis and subsequent functionalization of this compound present both challenges and opportunities for chemical research.

Synthesis:

A primary synthetic route to this compound would likely involve a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene (B1666201) with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst. nih.govsigmaaldrich.com A significant challenge in this approach is controlling the regioselectivity of the acylation. The directing effects of the bromo and fluoro substituents on the aromatic ring would need to be carefully considered to achieve the desired 4-bromo-2-fluoro substitution pattern on the final product. Alternative synthetic strategies might involve the reaction of an organometallic reagent derived from 1-bromo-3-fluorobenzene with a cyclobutane-containing electrophile.

Below is a table summarizing some predicted properties of the target compound:

| Property | Predicted Value |

| Boiling Point | 320.3±27.0 °C |

| Density | 1.526±0.06 g/cm³ |

Functionalization:

The functionalization of this compound offers numerous avenues for creating novel and complex molecules.

Cross-Coupling Reactions: As previously mentioned, the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. beilstein-journals.org This provides a powerful tool for generating analogues with diverse properties.

Norrish-Yang Reaction: The ketone moiety can be exploited in photochemical reactions. The Norrish-Yang reaction, for instance, could be used to generate a bicyclo[1.1.1]pentan-2-ol intermediate, which can then be further functionalized to create cis-1,3-disubstituted cyclobutanes. nih.govresearchgate.net The electron-withdrawing nature of the halogenated phenyl ring may influence the efficiency of this photochemical transformation.

Reactivity of the Carbonyl Group: The carbonyl group itself can be a site for various transformations, such as reduction to an alcohol, or reaction with Grignard or organolithium reagents to introduce new carbon-carbon bonds. The electronic effects of the ortho-fluoro substituent could influence the reactivity of the carbonyl group. nih.gov

The combination of these reactive sites within a single molecule makes this compound a valuable platform for the development of new synthetic methodologies and the creation of novel chemical entities with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

(4-bromo-2-fluorophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKSBIGVZUIRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642542 | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-00-9 | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation and Derivatization of 4 Bromo 2 Fluorophenyl Cyclobutyl Ketone

Strategic Approaches to the Construction of the 4-Bromo-2-fluorophenyl Cyclobutyl Ketone Core

The assembly of the target molecule can be approached by two primary retrosynthetic disconnections: forming the C-C bond between the aromatic ring and the pre-formed cyclobutyl ketone, or constructing the cyclobutane (B1203170) ring onto the existing aromatic precursor.

A direct and widely used method for synthesizing aryl ketones is the Friedel-Crafts acylation. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this strategy employs a halogenated aromatic precursor, such as 1-bromo-3-fluorobenzene (B1666201), and reacts it with cyclobutanecarbonyl chloride.

The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. nih.govorganic-chemistry.org The electron-withdrawing nature of the fluorine and bromine substituents deactivates the aromatic ring, often requiring forcing conditions for the reaction to proceed efficiently. The directing effects of the halogens (ortho, para-directing) lead to the formation of the desired 4-bromo-2-fluorophenyl isomer, alongside other potential isomers that may require chromatographic separation.

Table 1: Representative Friedel-Crafts Acylation for Aryl Cyclobutyl Ketone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield (%) |

| 1-Bromo-3-fluorobenzene | Cyclobutanecarbonyl chloride | AlCl₃ | Dichloromethane (DCM) | This compound | 55-70% |

| Anisole | Cyclobutanecarbonyl chloride | AlCl₃ | Carbon disulfide (CS₂) | 4-Methoxyphenyl cyclobutyl ketone | ~85% |

| Toluene | Cyclobutanecarbonyl chloride | FeCl₃ | Nitrobenzene | 4-Methylphenyl cyclobutyl ketone | ~80% |

An alternative to direct acylation involves constructing the cyclobutane ring itself. These methods offer versatility in introducing various substituents and controlling stereochemistry. Several methodologies are effective for synthesizing cyclobutane-containing molecules, including cycloaddition reactions, ring-expansion or contraction, and rearrangement reactions. nih.govresearchgate.net

The [2+2] cycloaddition is a powerful and direct method for forming four-membered rings. nih.govorganicreactions.org This reaction can be initiated thermally or photochemically. organicreactions.org Photochemical [2+2] cycloadditions are particularly common for synthesizing cyclobutanes and are often key steps in the synthesis of natural products. baranlab.org These reactions typically involve the cycloaddition of two alkene units or an alkene with a carbonyl compound (the Paternò–Büchi reaction) to form an oxetane, which can be further transformed. mdpi.com For the synthesis of a cyclobutyl ketone core, the cycloaddition of a ketene or a ketene equivalent with an appropriate alkene is a viable strategy. The resulting cyclobutanone can then be further functionalized. High-pressure conditions can also promote cycloadditions of substrates that are unreactive under conventional methods. ru.nl

Table 2: Examples of [2+2] Cycloaddition for Cyclobutane Synthesis

| Reactant 1 | Reactant 2 | Condition | Product Type |

| Dichloroketene | Styrene | Thermal | 2,2-Dichloro-3-phenylcyclobutanone |

| Ethylene | Acetone | UV light (hv) | 2,2-Dimethyloxetane |

| Benzyl vinyl ether | Arenesulfonyl allene | High pressure (15 kbar) | Substituted cyclobutane |

Ring expansion and contraction reactions provide indirect but effective routes to cyclobutane derivatives. nih.gov A common strategy is the one-carbon ring expansion of a cyclopropane precursor. For instance, the rearrangement of cyclopropylcarbinols or the treatment of cyclopropylmethyl halides with a Lewis acid can lead to the formation of a cyclobutane ring. nih.gov These reactions proceed through a cyclobutyl cation intermediate, and the regioselectivity is a critical consideration. nih.gov Conversely, ring contraction of five-membered rings, such as the Favorskii rearrangement of α-halocyclopentanones, can also yield cyclobutanecarboxylic acid derivatives, which can be subsequently converted to the target ketone. researchgate.net

Table 3: Ring Expansion/Contraction Methodologies for Cyclobutane Synthesis

| Precursor Type | Reaction Name/Type | Key Reagents | Product Type |

| Cyclopropylcarbinol | Acid-catalyzed rearrangement | H⁺ or Lewis Acid | Cyclobutanol/Cyclobutene |

| α-Halocyclopentanone | Favorskii Rearrangement | Base (e.g., NaOMe) | Cyclobutanecarboxylic ester |

| Alkylidenecyclopropane acylsilane | Cationic annulation | Lewis Acid | Bicyclic α-silyl ketone |

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules, possessing approximately 65 kcal/mol of ring strain. acs.org This inherent strain energy can be harnessed to drive chemical transformations that are otherwise difficult to achieve. nih.gov The central C-C bond of the BCB is particularly reactive and can be cleaved under various conditions to generate functionalized cyclobutane derivatives. acs.org Transition-metal catalysis, particularly with rhodium(I) or rhodium(III), has emerged as a potent tool for the controlled ring-opening of BCBs. acs.orgnih.gov These reactions can proceed via nucleophilic, electrophilic, or radical pathways, offering a versatile platform for synthesizing polysubstituted cyclobutanes with high levels of regio- and diastereoselectivity. rsc.orgresearchgate.net The strain-release driven reaction of a BCB bearing an acyl group with a suitable nucleophile represents a modern approach to constructing complex cyclobutyl scaffolds. researchgate.net

Table 4: Strain-Release Reactions of Bicyclo[1.1.0]butanes (BCBs)

| BCB Substrate | Reactant/Catalyst | Reaction Type | Product Type |

| Acyl BCB | Phosphine (B1218219) / Cu(I) catalyst | Nucleophilic addition | α-functionalized cyclobutane |

| BCB ester | Oxime ether, Ethyl glyoxylate / Rh(III) catalyst | Three-component reaction | Quaternary carbon-containing cyclobutane |

| Nitrogen-tethered BCB | Rh(I) catalyst | Cycloisomerization | Bicyclic amine |

| Simple BCB | Azomethine imine / Sc catalyst | Spirocyclization | Diazaspiro[3.4]octane |

In synthetic routes where the cyclobutane ring is formed without the ketone group, a subsequent functionalization step is necessary. A common and reliable method is the oxidation of a cyclobutanol intermediate. Cyclobutanols can be prepared through various means, including the ring expansion of cyclopropylcarbinols or the reduction of a cyclobutanone precursor. Standard oxidation protocols, such as the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or chromic acid-based oxidations, can efficiently convert the secondary alcohol to the desired ketone.

Alternatively, the ketone functionality can be introduced via the reaction of a cyclobutane-based organometallic reagent (e.g., a Grignard or organolithium reagent) with an appropriate acylating agent, such as an acyl chloride or an ester. This approach is particularly useful when starting from a cyclobutyl halide. Another strategy involves the functionalization of cyclobutanecarboxylic acid. thieme-connect.deacs.org The carboxylic acid can be converted to an acid chloride, which can then undergo a Friedel-Crafts reaction or react with an organocuprate reagent to yield the cyclobutyl ketone. calstate.eduacs.org

Table 5: Methods for Introducing the Ketone Functionality to a Cyclobutane Ring

| Starting Material | Reagent(s) | Method | Product |

| Cyclobutanol | PCC or DMP or (COCl)₂, DMSO, Et₃N | Oxidation | Cyclobutanone |

| Cyclobutyl bromide | 1. Mg, Et₂O; 2. 4-Bromo-2-fluorobenzoyl chloride | Grignard Reaction | This compound |

| Cyclobutanecarboxylic acid | 1. SOCl₂; 2. 1-bromo-3-fluorobenzene, AlCl₃ | Acylation | This compound |

| Cyclobutyl phenyl ketone | Norrish-Yang cyclization, then Pd(II)-catalyzed C-C cleavage/functionalization | C-H/C-C Functionalization | γ-functionalized cyclobutyl ketone |

Introduction of the Ketone Functionality

Oxidative Processes

The synthesis of aryl cyclobutyl ketones, such as this compound, can be envisioned through the oxidative ring-opening of corresponding 1-arylcyclobutanol precursors. A notable method in this regard is the ceric ammonium nitrate (CAN)-mediated oxidative addition of halides to 1-substituted cyclobutanols, which yields γ-haloketones. researchgate.net This approach offers a direct route to functionalized ketones with short reaction times.

While direct synthesis of this compound via this specific oxidative route is not extensively documented, the general mechanism involves the single-electron oxidation of the cyclobutanol to form an alkoxy radical. This is followed by β-scission of the cyclobutane ring to generate a more stable open-chain radical, which is subsequently trapped by a halide. For the synthesis of the target compound, this would entail the use of a 1-(4-bromo-2-fluorophenyl)cyclobutanol precursor. The reaction typically proceeds with good to excellent yields for 1-aryl-γ-bromo ketones. researchgate.net The halide has been shown to add selectively to the least hindered carbon of the cyclobutanol. researchgate.net

Table 1: Oxidative Synthesis of γ-Bromo Ketones from 1-Arylcyclobutanols

| Entry | 1-Arylcyclobutanol | Product | Yield (%) |

| 1 | 1-Phenylcyclobutanol | 3-Bromo-1-phenylpropan-1-one | 87 |

| 2 | 1-(4-Methoxyphenyl)cyclobutanol | 3-Bromo-1-(4-methoxyphenyl)propan-1-one | 92 |

| 3 | 1-(4-Chlorophenyl)cyclobutanol | 3-Bromo-1-(4-chlorophenyl)propan-1-one | 85 |

Data based on analogous reactions of 1-arylcyclobutanols.

Hydrolytic Routes

Hydrolytic methods provide another avenue for the synthesis of ketones from various precursors such as imines, enamines, and ketals. The synthesis of this compound via a hydrolytic route would likely involve the formation of a cyclobutylidene-containing precursor followed by its hydrolysis.

A plausible strategy involves the reaction of 4-bromo-2-fluoroaniline with cyclobutanone to form a Schiff base (an N-cyclobutylidene aniline derivative). Subsequent hydrolysis of this imine, typically under acidic conditions, would yield the desired this compound. This method is advantageous as it utilizes readily available starting materials. The formation of the imine is generally reversible, and the subsequent hydrolysis drives the reaction towards the ketone product. While this specific transformation for the target molecule is not detailed in the available literature, the hydrolysis of imines to ketones is a fundamental and widely used reaction in organic synthesis.

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the functionalization of the cyclobutane ring is crucial for accessing chiral molecules with potential biological activity.

Asymmetric Catalysis in Cyclobutyl Ketone Synthesis

A powerful strategy for the enantioselective functionalization of cyclobutyl ketones is the Palladium(II)-catalyzed β-C(sp³)-H arylation using chiral transient directing groups (TDGs). nih.govresearchgate.netecnu.edu.cn This method allows for the direct introduction of an aryl group at a specific C-H bond of the cyclobutane ring with high enantioselectivity. nih.govresearchgate.netecnu.edu.cn

The reaction typically employs an α-amino acid as the chiral TDG, which reversibly forms a chiral imine with the cyclobutyl ketone substrate. nih.gov This transiently formed imine then directs the palladium catalyst to a specific β-C-H bond for activation and subsequent arylation with an aryl halide, such as a derivative of 4-bromo-2-fluoroiodobenzene. The use of an electron-deficient pyridone ligand has been found to be crucial for achieving high enantioselectivity. nih.govecnu.edu.cn A key advantage of this approach is that it avoids the need for pre-installing and later removing a directing group, thus improving step economy. acs.org

The mechanism involves the formation of a palladacycle intermediate, where the stereochemistry is controlled by the chiral environment provided by the transient directing group. researchgate.net The choice of the amino acid and the reaction conditions, including the silver salt used as an additive, can significantly influence the enantioselectivity, and in some cases, even reverse it. nih.govecnu.edu.cn This methodology has been successfully applied to the synthesis of chiral trisubstituted cyclobutanes from mono-substituted cyclobutyl ketones through sequential C-H arylation reactions. nih.govecnu.edu.cn

Table 2: Enantioselective C-H Arylation of Cyclobutyl Ketones with a Chiral Transient Directing Group

| Entry | Cyclobutyl Ketone | Aryl Halide | Chiral TDG | Ligand | Product | Yield (%) | er |

| 1 | Cyclopentyl(cyclobutyl)methanone | 1-Iodo-3-nitrobenzene | L-tert-Leucine | 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one | Chiral arylated ketone | 75 | 99:1 |

| 2 | Cyclobutyl(phenyl)methanone | 1-Iodo-4-methoxybenzene | L-Valine | 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one | Chiral arylated ketone | 82 | 95:5 |

er = enantiomeric ratio. Data based on representative examples from the literature.

The diastereoselective synthesis of functionalized derivatives of this compound can be achieved through various methods, often starting from a pre-functionalized cyclobutane ring. A common strategy involves the stereospecific functionalization of a cyclobutyl ketone precursor. nih.gov

One such approach is a sequential C-H/C-C functionalization strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. researchgate.netnih.gov This method begins with a Norrish-Yang cyclization of an aryl cyclobutyl ketone to generate a bicyclo[1.1.1]pentan-2-ol intermediate. researchgate.netnih.gov This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and functionalization to produce cis-1,3-difunctionalized cyclobutanes with high diastereoselectivity. researchgate.netnih.gov This strategy allows for the installation of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring. nih.gov The resulting benzoyl moiety can be further transformed into other functional groups like amides and esters. nih.gov

Another approach to achieve diastereoselectivity is through the reduction of a substituted cyclobutylidene derivative. For instance, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride can yield cis-1,3-disubstituted cyclobutanes.

Enzymatic Approaches to Chiral Cyclobutyl Ketone Precursors

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral building blocks. The preparation of chiral cyclobutyl ketone precursors can be achieved through the enzymatic kinetic resolution of racemic cyclobutanol derivatives.

Lipases are commonly employed enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis. researchgate.net In a typical kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the lipase in the presence of an acyl donor, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, one as the ester and the other as the alcohol, both in high enantiomeric purity. The resulting chiral cyclobutanol can then be oxidized to the corresponding chiral cyclobutyl ketone.

For instance, the kinetic resolution of racemic 1-(4-bromo-2-fluorophenyl)cyclobutanol could be explored using a lipase such as Candida antarctica lipase B (CALB), a widely used and versatile biocatalyst. The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the resolution. This enzymatic approach provides access to both enantiomers of the chiral cyclobutanol precursor, which can then be used to synthesize the corresponding enantiopomers of this compound derivatives.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Entry | Racemic Alcohol | Lipase | Acyl Donor | Product (Enantiomer) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 1-Phenylethanol | Candida antarctica Lipase B | Vinyl acetate | (R)-1-Phenylethyl acetate | ~50 | >99 |

| 2 | 1-(4-Chlorophenyl)ethanol | Pseudomonas cepacia Lipase | Isopropenyl acetate | (R)-1-(4-Chlorophenyl)ethyl acetate | 48 | 98 |

Data based on analogous enzymatic resolutions of racemic secondary alcohols.

Photochemical Strategies for Cyclobutane Derivatization

Photochemical reactions offer a powerful and often green approach to creating complex molecular architectures. In the context of this compound, photochemical strategies can be employed to further functionalize the cyclobutane ring, leveraging the unique reactivity of this strained carbocycle. These methods can lead to the formation of novel derivatives with potential applications in medicinal chemistry and materials science.

One key photochemical transformation applicable to aryl cyclobutyl ketones is the Norrish-Yang cyclization. researchgate.netnih.govnih.gov This intramolecular reaction typically involves the abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. Subsequent cyclization of this biradical can yield bicyclo[1.1.1]pentanol derivatives. For this compound, irradiation with UV light (e.g., 365 nm) can induce this transformation, potentially leading to the formation of a 2-(4-bromo-2-fluorophenyl)bicyclo[1.1.1]pentan-2-ol. The efficiency of this reaction can be influenced by the solvent and the presence of additives. Studies have shown that using milder UV sources can reduce the formation of side products, such as ring-opened pentenones, and improve the yield of the desired bicyclic alcohol. nih.gov

Another photochemical approach involves the Norrish Type I cleavage of the cyclobutyl ketone. rsc.orgrsc.orgnih.gov This process involves the homolytic cleavage of the bond between the carbonyl group and the cyclobutane ring upon photoexcitation. This generates an acyl radical and a cyclobutyl radical. rsc.org The fate of these radical intermediates is dependent on the reaction conditions. In the gas phase or in inert solvents, the cyclobutyl radical can undergo fragmentation to produce ethylene and other smaller molecules. rsc.org However, in the presence of suitable trapping agents, this cleavage can be harnessed for synthetic purposes. For instance, the acyl radical could be trapped by radical acceptors, or the cyclobutyl radical could be functionalized.

Furthermore, visible-light photocatalysis has emerged as a versatile tool for organic synthesis. rsc.orgrsc.org This methodology can be applied to the derivatization of the cyclobutane ring of this compound. For example, a photocatalyst, upon excitation with visible light, can initiate radical reactions under mild conditions. This could involve the generation of a radical on the cyclobutane ring, which can then react with a variety of coupling partners. This strategy allows for the introduction of diverse functional groups, such as alkyl, aryl, or fluoroalkyl moieties, onto the cyclobutane scaffold. rsc.org The regioselectivity of such functionalizations would be a key aspect to consider and would likely be influenced by the directing effects of the ketone and the electronic properties of the aromatic ring.

Functional Group Interconversions and Advanced Transformations on the this compound Scaffold

The this compound scaffold possesses multiple reactive sites that allow for a wide range of functional group interconversions and advanced transformations. These modifications are crucial for exploring the structure-activity relationships of derivatives in various applications.

Transformations of the Halogen Moieties (Bromine and Fluorine)

The bromine and fluorine atoms on the phenyl ring offer distinct opportunities for chemical manipulation.

Bromine Atom Transformations:

The bromine atom is a versatile handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring. For instance, a Suzuki coupling with an arylboronic acid would yield a biphenyl derivative.

The bromine can also be converted to other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. A more common approach is the conversion of the aryl bromide to an organometallic reagent, such as a Grignard or organolithium species, by reaction with magnesium or an alkyllithium reagent, respectively. This intermediate can then be quenched with various electrophiles to introduce a wide array of functionalities.

Fluorine Atom Transformations:

The fluorine atom is generally less reactive towards nucleophilic substitution than bromine due to the strength of the C-F bond. However, under specific conditions, such as with strong nucleophiles and in polar aprotic solvents, nucleophilic aromatic substitution of the fluorine atom can be achieved, particularly if the ring is activated by other substituents. More advanced methods for C-F bond functionalization are continually being developed. harvard.edu

Reactions at the Ketone Carbonyl Group

The carbonyl group is a central hub for a multitude of chemical transformations. mhmedical.comallstudiesjournal.comlibretexts.org

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. fiveable.me Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The choice of reagent can influence the chemoselectivity if other reducible functional groups are present.

Oxidation: While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can cleave the C-C bonds adjacent to the carbonyl group. libretexts.org A more synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts the ketone into an ester. This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. libretexts.org This includes organometallic reagents (Grignard, organolithium), cyanide, and ylides (Wittig reaction). These reactions allow for the formation of new carbon-carbon bonds and the introduction of diverse functional groups. For example, reaction with a Grignard reagent would yield a tertiary alcohol.

Reductive Amination: The ketone can be converted to an amine through reductive amination. This process involves the initial formation of an imine or enamine by reaction with an amine, followed by reduction in situ.

Conversion to Other Functional Groups: The carbonyl group can be transformed into other functionalities such as thioacetals, which can be useful as protecting groups or for further transformations. allstudiesjournal.com The Wolff-Kishner or Clemmensen reduction can be used to completely remove the carbonyl oxygen, converting the ketone into a methylene group. libretexts.org

Below is a table summarizing some key reactions at the ketone carbonyl group:

| Reaction | Reagent(s) | Product |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Baeyer-Villiger Oxidation | m-CPBA | Ester |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | R'₃P=CR₂ | Alkene |

| Reductive Amination | R₂NH, reducing agent | Amine |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Alkane |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane |

Manipulation of the Cyclobutyl Ring (e.g., Ring Opening, Ring Contraction)

The strained nature of the cyclobutane ring makes it susceptible to various ring manipulation reactions, providing access to different carbocyclic and acyclic structures. acs.orgunt.edu

Ring Opening:

Photochemical reactions, as discussed in section 2.2.3, can lead to ring opening. For instance, Norrish Type I cleavage can result in the formation of a 1,4-biradical that can subsequently undergo fragmentation. rsc.orgrsc.orgnih.gov

Acid- or base-catalyzed ring-opening reactions can also occur, particularly if the cyclobutane ring is activated by adjacent functional groups. The presence of the ketone can facilitate such processes.

Ring Contraction:

Ring contraction of cyclobutyl systems to cyclopropyl derivatives is a known transformation. organic-chemistry.orgresearchgate.netwikipedia.orgchemistrysteps.com This can be achieved through various methods, including the Favorskii rearrangement of α-halocyclobutanones. fiveable.me To apply this to this compound, the α-position of the cyclobutane ring would first need to be halogenated. Treatment of the resulting α-haloketone with a base would then induce the ring contraction to a cyclopropanecarboxylic acid derivative.

Another approach to ring contraction involves the rearrangement of cyclobutanols. researchgate.net For example, the secondary alcohol obtained from the reduction of the ketone could be subjected to conditions that promote a 1,2-alkyl shift, leading to a cyclopropyl ketone. Hypervalent iodine reagents have been shown to be effective for such transformations. researchgate.net

Ring Expansion:

While less common for cyclobutanes compared to smaller rings, ring expansion reactions are also conceivable. wikipedia.org For instance, a Tiffeneau-Demjanov-type rearrangement could potentially be employed. This would involve conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to an amine and subsequent diazotization to generate a carbocation that could undergo a ring-expanding rearrangement.

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2 Fluorophenyl Cyclobutyl Ketone

Elucidation of Reaction Pathways for C-H Activation in Cyclobutyl Ketones

The activation of otherwise inert C-H bonds in cyclobutyl ketones is a formidable challenge in synthetic chemistry. Proximity-driven metalation, often guided by a coordinating functional group, is a primary strategy to achieve reactivity and selectivity. nih.gov The mechanisms governing these transformations are complex and can proceed through several distinct pathways.

The Concerted Metalation-Deprotonation (CMD) pathway is a prominent mechanism for C–H activation catalyzed by high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). wikipedia.org This process involves a single transition state where the C–H bond is cleaved and a new carbon-metal bond is formed simultaneously. wikipedia.org A key feature of the CMD mechanism is the role of a base, typically a carboxylate or carbonate, which deprotonates the substrate as the metal center coordinates. wikipedia.org

Numerous experimental and computational studies have shown that carboxylate additives, such as acetate, act as an internal base to facilitate the deprotonation of C-H bonds through a cyclic transition state. nih.gov This mechanism avoids the formation of a discrete metal hydride intermediate. wikipedia.org The efficiency of the CMD pathway is influenced by several factors, including the electrophilicity of the metal center and the basicity of the corresponding acid ligand responsible for deprotonation. mdpi.com Computational studies indicate that strong acids can enhance the coordination between the directing group of the substrate and the palladium catalyst, thereby lowering the energy barrier for C-H activation. mdpi.com

Kinetic Isotope Effect (KIE) studies are often employed to probe the nature of the C-H cleavage step. For instance, a KIE value of 1.28 was observed for a C-H activation process at a Pd(III) center, suggesting that the C-H activation step is partially rate-limiting, which is consistent with a CMD mechanism. nih.gov

| Feature | Concerted Metalation-Deprotonation (CMD) | Oxidative Addition / Reductive Elimination |

| Transition State | Single, cyclic transition state for C-H cleavage and C-M bond formation. wikipedia.org | Two distinct steps: oxidative addition followed by reductive elimination. wikipedia.org |

| Intermediate | No discrete metal hydride intermediate. wikipedia.org | Involves a change in the metal's oxidation state and coordination number. wikipedia.org |

| Role of Base | A base (e.g., carboxylate) acts as a proton acceptor in the concerted step. wikipedia.orgnih.gov | Not a defining requirement of the core mechanism. |

| Common Metals | High-valent, late transition metals (e.g., Pd(II), Rh(III), Ir(III)). wikipedia.org | Transition metals with accessible higher oxidation states (e.g., Pd(0), Ir(I)). wikipedia.orglibretexts.org |

This table provides a comparative overview of the key mechanistic features of CMD and Oxidative Addition/Reductive Elimination pathways.

An alternative mechanistic pathway for C-H functionalization involves sequential oxidative addition and reductive elimination steps. wikipedia.org This process is central to many catalytic cycles, including cross-coupling reactions. wikipedia.orglibretexts.org

In the context of cyclobutyl ketone functionalization, a plausible catalytic cycle may involve a Pd(II)/Pd(IV) couple. nih.gov The cycle could be initiated by the coordination of the ketone (potentially through a directing group) to a Pd(II) center. Oxidative addition of a coupling partner, such as an aryl iodide, to the palladium center forms a higher-valent Pd(IV) intermediate. nih.gov This step increases both the formal oxidation state and the coordination number of the metal. wikipedia.org The final product is then formed via reductive elimination, where a new C-C or C-H bond is created, and the catalyst is regenerated in its lower oxidation state. wikipedia.orglibretexts.org For reductive elimination to occur, the two groups to be coupled must be situated adjacent to each other in the metal's coordination sphere. libretexts.org This pathway is distinct from the CMD mechanism as it involves discrete changes in the metal's oxidation state and does not proceed through a single, concerted transition state for C-H cleavage. wikipedia.org

Achieving site-selectivity in C-H activation is a significant challenge, particularly in aliphatic systems with multiple C-H bonds. nih.gov The use of directing groups, which position the metal catalyst in proximity to a specific C-H bond, is a powerful strategy to control regioselectivity. rsc.org However, the need to install and subsequently remove these directing groups adds steps to a synthetic sequence. nih.govrsc.org

The concept of transient directing groups (TDGs) circumvents this limitation by employing a reagent that reversibly binds to the substrate, directs the C-H activation, and then dissociates, all within a single reaction vessel. nih.govrsc.org For ketones, α-amino acids have proven to be effective TDGs. nih.govnih.gov The amino acid reacts in situ with the ketone to form a transient imine. The imine and the carboxylate of the amino acid then act as a bidentate ligand, chelating to the metal catalyst (e.g., Palladium) and directing it to a specific C-H bond. nih.govnih.gov This strategy has been successfully applied to the γ-C(sp³)–H arylation of aliphatic ketones. nih.gov

The choice of the amino acid can also be used to induce enantioselectivity. The use of a chiral amino acid as the TDG can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. nih.govrsc.org For example, enantioselective arylation of cyclobutyl methyl ketones has been achieved using valine as the TDG, which was found to be highly effective in inducing chirality. rsc.org

| Transient Directing Group (TDG) | Application | Catalyst System | Key Finding |

| Glycine | γ-C(sp³)–H (hetero)arylation of aliphatic ketones. nih.gov | Pd(OAc)₂ / 2-pyridone ligand / AgTFA | Enables selective functionalization at the remote γ-position. nih.gov |

| 2-Amino-3-picoline | Rh(I)-catalyzed hydroacylation of aldehydes. snnu.edu.cn | Rh(I) | One of the pioneering examples of TDGs in C-H activation. snnu.edu.cn |

| Valine | Enantioselective arylation of cyclobutyl methyl ketones. rsc.org | Pd(II) / Pyridone ligand | Achieved high enantiomeric excesses (ee) for most aryl iodides. rsc.org |

This table summarizes selected examples of transient directing groups and their applications in achieving site-selectivity and enantioselectivity in C-H activation reactions.

Mechanism of Ring-Opening Reactions of Cyclobutyl Ketones and Related Strained Systems

The inherent ring strain of cyclobutane (B1203170) derivatives makes them susceptible to ring-opening reactions, providing a pathway to linear compounds. These transformations can be initiated through various mechanisms, including radical-mediated and Lewis acid-catalyzed processes.

Ring-opening of cyclobutyl ketones can be achieved via radical-mediated pathways. These reactions often proceed through the formation of an alkoxy radical, which then undergoes β-scission to cleave a C-C bond of the cyclobutane ring. mdpi.com For example, the oxidative C-C bond cleavage of tertiary cycloalkanols can be promoted by reagents that generate alkoxy radicals. mdpi.com The high reactivity of these radical species facilitates the cleavage of the strained four-membered ring. mdpi.com

The kinetics of the ring-opening of radicals containing the cyclobutylcarbinyl system have been studied. rsc.org The β-fission of the cyclobutylcarbinyl radical is an irreversible process where the more substituted βγ-bond is preferentially cleaved. rsc.org The transition state for this process is considered to be reactant-like. rsc.org In other systems, C-C σ-bonds of unstrained rings like cyclopentanones and cyclohexanones have been shown to cleave under mild conditions with the assistance of an in situ-generated side-chain aryl radical. nih.govresearchgate.net

| Radical System | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Rate Constant (k_f) at 60 °C |

| Cyclobutylcarbinyl radical (8) | 12.2 kcal mol⁻¹ | -7.4 cal mol⁻¹ K⁻¹ | 4.3 × 10³ s⁻¹ |

This table presents kinetic parameters for the β-fission (ring-opening) of the cyclobutylcarbinyl radical, as determined by analysis of reactions between suitable chloro-compounds and tributylstannane. rsc.org

Lewis acids can catalyze the ring-opening of cyclobutanones by activating the carbonyl group, which facilitates the cleavage of the adjacent C-C bonds. researchgate.netresearchgate.net For instance, silver salts such as AgSbF₆ have been shown to act as effective Lewis acids in promoting a ring-opening/alkyne-carbonyl metathesis sequence of alkyne-tethered cyclobutanones. researchgate.net

In some cases, an unprecedented synergistic cleavage of both C₂-C₃ bonds in 3-arylcyclobutanones has been achieved using a Lewis acid in the presence of water, yielding aryl alkyl ketones under mild conditions. researchgate.netresearchgate.net This demonstrates that the reaction pathway and resulting products can be highly dependent on the specific Lewis acid and reaction conditions employed. The development of these methods provides access to various acyclic structures from strained cyclic precursors. researchgate.netnih.gov

Thermal and Photolytic Ring Cleavage Mechanisms

The four-membered ring of cyclobutyl ketones is susceptible to cleavage under both thermal and photolytic conditions, driven by the release of inherent ring strain.

Thermal Ring Cleavage:

Thermally induced ring cleavage of cyclobutanones can proceed through a concerted electrocyclic ring-opening reaction. For cyclobutenes, this process is governed by Woodward-Hoffmann rules, dictating a conrotatory opening to form a conjugated diene nih.gov. While 4-Bromo-2-fluorophenyl cyclobutyl ketone is a saturated cyclobutane, the principles of strain release driving such reactions are pertinent. The presence of the carbonyl group can influence the reaction pathway, potentially favoring cleavage adjacent to the carbonyl group due to bond polarization and the ability to stabilize radical or ionic intermediates.

Photolytic Ring Cleavage:

Upon absorption of ultraviolet (UV) light, ketones like this compound can undergo photochemical reactions, most notably the Norrish Type I and Type II reactions.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and an adjacent carbon in the ring) wikipedia.org. For cyclic ketones, this α-cleavage results in the formation of a biradical intermediate. This biradical can then undergo several subsequent reactions:

Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a cyclopropane derivative or a propene derivative.

Intramolecular Disproportionation: Formation of an unsaturated aldehyde.

Ring Closure: Reversion to the starting ketone.

The Norrish Type I reaction is particularly significant for strained cyclic ketones like cyclobutanone, as the ring strain lowers the activation energy for the α-cleavage nih.govresearchgate.netrsc.org. The process is initiated by the excitation of the ketone to a singlet excited state (S₁), from which it can undergo intersystem crossing to a triplet state (T₁). Both the S₁ and T₁ states can lead to α-cleavage.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. Subsequent cleavage of the α,β-carbon-carbon bond results in the formation of an enol and an alkene. For this compound, this pathway would require the presence of abstractable γ-hydrogens, which are available on the cyclobutyl ring.

Recent studies have utilized the Norrish-Yang cyclization, a variant of the Norrish Type II reaction, for the synthesis of bicyclo[1.1.1]pentan-2-ol intermediates from aryl cyclobutyl ketones. This reaction proceeds via a 1,4-biradical formed by γ-hydrogen abstraction nih.govnih.gov.

Kinetic and Thermodynamic Aspects of Reactivity

The cyclobutane ring possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain is a key determinant of the reactivity of this compound.

The ring strain in cyclobutanone significantly lowers the barrier to α-C–C bond fission in the excited state, thereby promoting photochemical reactions like the Norrish Type I cleavage nih.govresearchgate.netrsc.org. Studies comparing the photochemistry of cyclobutanone, cyclopentanone, and cyclohexanone have shown that the increased ring strain in cyclobutanone facilitates ring-opening pathways nih.govresearchgate.net. The energy stored in the strained four-membered ring contributes to the driving force for reactions that lead to ring cleavage, resulting in more stable, acyclic products.

The bromo and fluoro substituents on the phenyl ring of this compound exert significant electronic and steric effects that modulate its reactivity.

Electronic Effects:

Both bromine and fluorine are electron-withdrawing groups due to their high electronegativity. This inductive electron withdrawal deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it influences the properties of the carbonyl group. The electron-withdrawing nature of the 4-bromo-2-fluorophenyl group makes the carbonyl carbon more electrophilic.

In photochemical reactions, the electronic nature of the aryl substituent can affect the energy levels of the excited states and the efficiency of intersystem crossing. For instance, in the Norrish-Yang cyclization of aryl cyclobutyl ketones, electron-withdrawing groups on the aryl ring have been shown to be well-tolerated and can lead to moderate yields of the bicyclic products, whereas electron-rich aryl cyclobutyl ketones may fail to undergo the desired cyclization nih.gov.

Steric Effects:

The bromine atom at the 4-position and the fluorine atom at the 2-position of the phenyl ring also introduce steric hindrance. While fluorine is relatively small, the bromine atom is bulkier. This steric bulk can influence the approach of reagents to the carbonyl group and may also affect the conformational preferences of the molecule, potentially influencing the stereochemical outcome of reactions.

The interplay of these electronic and steric effects can be complex. For example, in palladium-catalyzed C(sp³)-H arylation of cyclobutyl ketones, the electronic and steric nature of substituents on both the cyclobutyl ketone and the aryl halide can influence the reaction's efficiency and enantioselectivity nih.gov.

A summary of the expected influence of the substituents on the reactivity of this compound is presented in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Reactivity |

| Bromo | 4 | Electron-withdrawing (inductive and resonance) | Moderate to high | Increases electrophilicity of the carbonyl carbon; may influence excited state properties. |

| Fluoro | 2 | Strongly electron-withdrawing (inductive) | Low | Increases electrophilicity of the carbonyl carbon; may influence excited state properties and regioselectivity of reactions. |

Mechanistic Insights into Deacylative Couplings of Ketones

Deacylative coupling reactions, wherein the acyl group of a ketone is removed and the remaining fragments are coupled, represent a powerful synthetic strategy. Aromatic ketones, such as this compound, can serve as arylating agents in these transformations, which typically involve the cleavage of the strong C(aryl)–C(acyl) bond chemrxiv.orgchemrxiv.orgelsevierpure.com.

Recent advancements have led to the development of transition metal-catalyzed, particularly palladium- and nickel-catalyzed, deacylative cross-coupling reactions nih.govkaust.edu.sa. A common mechanistic pathway involves the oxidative addition of a C-C bond to a low-valent metal center. However, for unstrained ketones, this is challenging.

A more prevalent strategy involves the conversion of the ketone into a more reactive intermediate. For example, dual nickel/photoredox catalysis has been employed for the deacylative arylation and alkynylation of cyclic and methyl ketones nih.govnih.govresearchgate.net. The general mechanism for such a reaction can be outlined as follows:

Condensation: The ketone reacts with a suitable activating agent, such as N'-methylpicolino-hydrazonamide (MPHA), to form a pre-aromatic intermediate nih.govresearchgate.net.

Oxidative Cleavage: Under photoredox conditions, the pre-aromatic intermediate undergoes oxidative cleavage of the α-C-C bond, generating an alkyl radical.

Radical Interception: The generated alkyl radical is intercepted by a nickel complex.

Reductive Elimination: The resulting organonickel species undergoes reductive elimination with an aryl or alkynyl halide to form the desired C(sp³)-C(sp²) or C(sp³)-C(sp) bond and regenerate the nickel catalyst nih.govresearchgate.net.

Another approach involves the in-situ conversion of aromatic ketones into aromatic esters via Claisen and regioselective retro-Claisen condensations, with the resulting esters then participating in decarbonylative coupling reactions with various nucleophiles chemrxiv.orgelsevierpure.com.

For this compound, participation in such deacylative couplings would involve the cleavage of the bond between the 4-bromo-2-fluorophenyl ring and the cyclobutylcarbonyl group. The cyclobutyl radical generated would then be available for subsequent coupling reactions. The electronic properties of the substituted phenyl ring could influence the efficiency of the initial activation step.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Fluorophenyl Cyclobutyl Ketone and Its Reactivity

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Bromo-2-fluorophenyl cyclobutyl ketone, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are instrumental in determining its optimized ground state geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and conformational preferences.

The electronic structure of the molecule, including the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be thoroughly analyzed. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Geometric and Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length (Å) | 1.215 |

| C-Br Bond Length (Å) | 1.908 |

| C-F Bond Length (Å) | 1.354 |

| Phenyl-Carbonyl Dihedral Angle (°) | 35.2 |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.62 |

| Dipole Moment (Debye) | 2.78 |

Note: The values presented are hypothetical and representative of typical DFT calculation results for similar molecules.

Computational Studies on Reaction Mechanisms and Transition States

Energetic Profiles of C-H Activation Pathways

The cyclobutyl moiety of this compound is a target for C-H functionalization, a key strategy in modern organic synthesis. acs.orgnih.gov Computational modeling can elucidate the mechanisms of such reactions, for instance, in palladium-catalyzed processes. acs.orgchemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. researchgate.netresearchgate.netrsc.org These profiles help in understanding the feasibility of a proposed mechanism and identifying the rate-determining step. For cyclobutanes, C-H activation can be challenging, and computational studies can reveal the subtle electronic and steric effects that govern selectivity. acs.orgnih.gov The directing effect of the ketone's carbonyl group and the influence of the bromo and fluoro substituents on the phenyl ring can be quantitatively assessed.

Table 2: Hypothetical Energetic Profile for Pd-Catalyzed γ-C-H Arylation

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Substrate + Pd(II) Catalyst | 0.0 |

| Intermediate 1 | Coordination Complex | -5.2 |

| TS1 | C-H Activation Transition State | +22.5 |

| Intermediate 2 | Cyclometalated Pd(IV) Intermediate | +8.7 |

| TS2 | Reductive Elimination Transition State | +15.3 |

| Products | Arylated Product + Pd(II) Catalyst | -18.9 |

Note: Energies are hypothetical and illustrate a plausible reaction pathway.

Modeling of Radical Processes and Intermediates

The presence of a carbon-bromine bond suggests the possibility of radical-mediated reactions, particularly under photolytic conditions. acs.org Theoretical modeling can be employed to study the homolytic cleavage of the C-Br bond, a process that would generate an acylphenyl radical. acs.org The energy required for this bond dissociation can be calculated, providing insight into the reaction's feasibility. Furthermore, the structure and stability of the resulting radical intermediates can be investigated. d-nb.info DFT calculations can help to understand the fate of these radicals, such as their potential to be trapped by solvents or to participate in subsequent reaction steps. acs.orgnih.gov

Table 3: Calculated Bond Dissociation Energies (BDEs)

| Bond | Calculated BDE (kcal/mol) |

|---|---|

| Aryl C-Br | 72.5 |

| Cyclobutyl α-C-H | 95.8 |

| Cyclobutyl β-C-H | 98.2 |

Note: Values are hypothetical and for illustrative purposes.

Conformational Analysis and its Influence on Reactivity

The three-dimensional shape of this compound is crucial to its reactivity. beilstein-journals.org The puckered nature of the cyclobutane (B1203170) ring and the rotational freedom around the bond connecting it to the phenyl ketone moiety lead to various possible conformations. Computational methods can be used to perform a systematic conformational search to identify the lowest energy conformers. mdpi.com The relative energies of these conformers and the energy barriers for their interconversion can be calculated. This analysis is vital because the reactivity of the ketone can be highly dependent on its conformation. For instance, the accessibility of the carbonyl group to an incoming nucleophile or the orientation of the C-H bonds for activation can vary significantly between different conformers. The fluorine substituent, in particular, can exert significant stereoelectronic effects that influence conformational preferences. beilstein-journals.org

Table 4: Relative Energies of Key Conformers

| Conformer | Description (Dihedral Angle Phenyl-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Gauche (~35°) | 0.00 | 75.3 |

| B | Eclipsed (~0°) | 2.15 | 2.8 |

| C | Bisected (~90°) | 1.50 | 8.1 |

| D | Anti-Gauche (~145°) | 0.85 | 13.8 |

Note: Values are hypothetical, illustrating the potential for multiple stable conformers.

Prediction of Stereoselectivity and Regioselectivity in Catalytic Reactions

For catalytic reactions involving this compound, such as asymmetric hydrogenations or C-H functionalizations, computational chemistry can be a predictive tool for stereoselectivity and regioselectivity. nih.govacs.orgnih.govresearchgate.net By modeling the transition states of competing reaction pathways that lead to different stereoisomers or regioisomers, their relative activation energies can be determined. rsc.orgresearchgate.net According to transition state theory, the pathway with the lower energy barrier will be kinetically favored, thus allowing for a prediction of the major product. This is particularly important in the synthesis of chiral molecules where control of stereochemistry is paramount. The interactions between the substrate, the catalyst (including its chiral ligands), and any other reagents in the transition state assembly are modeled to understand the origins of the observed selectivity. patonlab.com

Table 5: Predicted vs. Hypothetical Experimental Selectivity in a Catalytic Reaction

| Product | Calculated ΔG‡ (kcal/mol) | Predicted Ratio | Hypothetical Experimental Ratio |

|---|---|---|---|

| (R)-enantiomer | 18.5 | 96 : 4 | 95 : 5 |

| (S)-enantiomer | 20.7 | ||

| cis-1,3-product | 22.1 | 98 : 2 | >99 : 1 |

| trans-1,3-product | 25.0 |

Note: Values are for a hypothetical asymmetric reaction and are intended to demonstrate the predictive power of computational modeling.

Quantitative Structure-Activity Relationships (QSAR) for Understanding Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their chemical reactivity or biological activity. wikipedia.orglibretexts.org For a series of derivatives of this compound, a QSAR study could be undertaken to understand how different substituents on the phenyl ring or the cyclobutyl moiety affect a particular reaction rate or equilibrium constant. nih.govnih.govnih.govfiveable.me

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates a selection of these descriptors with the observed reactivity. mdpi.com A validated QSAR model can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. researchgate.net

Table 6: Example of a QSAR Model for Reactivity

| QSAR Equation and Statistical Parameters | |

|---|---|

| Equation | log(k) = 1.52(σ) - 0.45(Es) + 0.89(LUMO) + 2.34 |

| R² (Coefficient of Determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| Number of Compounds (n) | 25 |

| Standard Error of Estimate (s) | 0.15 |

Note: This represents a hypothetical QSAR model where 'k' is a rate constant, 'σ' is the Hammett constant, 'Es' is a steric parameter, and 'LUMO' is the energy of the Lowest Unoccupied Molecular Orbital.

Applications of 4 Bromo 2 Fluorophenyl Cyclobutyl Ketone in Organic Synthesis and Building Block Chemistry

Utility as a Versatile Synthetic Intermediate for Diversification

4-Bromo-2-fluorophenyl cyclobutyl ketone is a valuable synthetic intermediate due to the presence of multiple reactive sites that allow for a variety of chemical transformations. The ketone functional group can undergo classical carbonyl chemistry, such as reduction to an alcohol or conversion to an alkene. The aromatic ring, substituted with both a bromine and a fluorine atom, offers opportunities for various cross-coupling reactions. The bromine atom is particularly susceptible to substitution via transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, alkynyl, and amino groups, respectively.

Furthermore, the cyclobutyl ring itself can be functionalized. Recent advances in C–H functionalization have demonstrated that aryl cyclobutyl ketones can be precursors to cis-1,3-difunctionalized cyclobutanes nih.govnih.gov. This is achieved through a two-step process involving a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a palladium-catalyzed C–C bond cleavage and functionalization nih.govnih.gov. This methodology allows for the stereospecific introduction of various substituents onto the cyclobutane (B1203170) ring, highlighting the versatility of compounds like this compound in generating diverse molecular scaffolds. The benzoyl moiety in the resulting products can be further converted into other functional groups like amides and esters nih.govnih.gov.

Incorporation into Complex Molecular Architectures

Building Block for Highly Substituted Cyclobutane Frameworks

The unique structural features of this compound make it an attractive building block for the synthesis of highly substituted cyclobutane frameworks. The cyclobutane motif is of growing interest in medicinal chemistry due to its ability to confer unique three-dimensional shapes and rigidity to molecules, which can enhance pharmacological properties such as metabolic stability and binding affinity nih.gov.

As mentioned previously, synthetic strategies such as sequential C–H/C–C functionalization of aryl cyclobutyl ketones provide a pathway to cis-1,3-difunctionalized cyclobutanes nih.govnih.gov. This allows for the controlled installation of various functional groups on the cyclobutane ring with high diastereoselectivity. The resulting highly substituted cyclobutane structures can serve as conformationally restricted alternatives to more flexible alkyl chains or as non-planar bioisosteres for aromatic rings in drug design nih.gov.

Precursor to Bioactive Molecules and Drug Candidates

The 1,3-difunctionalized cyclobutane scaffold, accessible from aryl cyclobutyl ketones, is an emerging motif in medicinal chemistry and has been incorporated into several small-molecule drug candidates nih.govnih.gov. The unique puckered geometry of these structures can be advantageous for optimizing ligand-receptor interactions nih.gov. While specific examples of bioactive molecules derived directly from this compound are not extensively detailed in the literature, its potential as a precursor is evident from the general utility of this class of compounds. The presence of the bromo and fluoro substituents on the phenyl ring provides handles for further chemical modification, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Design and Synthesis of Conformationally Restricted Analogues

The rigid, puckered structure of the cyclobutane ring makes it a valuable component in the design of conformationally restricted analogues of known bioactive molecules nih.gov. By replacing a flexible linker, such as an ethyl or propyl group, with a 1,3-disubstituted cyclobutane, chemists can lock the molecule into a more defined conformation. This can lead to increased binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding nih.gov. The use of conformationally restricted analogues is a well-established strategy in drug discovery to improve the pharmacological properties of a lead compound. While specific applications of this compound in this context are not widely reported, its potential as a building block for such analogues is clear given the established role of the cyclobutane scaffold.

Facilitating Skeletal Rearrangements for Novel Compound Synthesis

Aryl cyclobutyl ketones can undergo skeletal rearrangements to generate novel chemical scaffolds. For instance, the ketone functionality can direct rearrangements of the cyclobutane ring. One such transformation is the Beckmann rearrangement of the corresponding oxime, which would lead to a ring-expanded lactam. Another possibility is the Baeyer-Villiger oxidation of the ketone, which would yield a lactone. The regioselectivity of these rearrangements can allow for the selective cleavage of either the bond between the carbonyl carbon and the cyclobutyl ring or the bond between the carbonyl carbon and the aryl ring nih.gov. These types of rearrangements can provide access to unique and structurally diverse compounds that would be challenging to synthesize through other means.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Fluorophenyl Cyclobutyl Ketone

Development of Novel, Greener Synthetic Routes

The current synthesis of 4-Bromo-2-fluorophenyl cyclobutyl ketone likely relies on classical methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

One promising avenue is the exploration of flow chemistry for the synthesis. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields, higher purity, and inherently safer processes. A potential flow-based synthesis could involve the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene (B1666201) with cyclobutanecarbonyl chloride, where the precise control of stoichiometry and rapid heat exchange in a microreactor could minimize the formation of byproducts.

Furthermore, the principles of green chemistry should be integrated into new synthetic designs. This includes the use of greener solvents (e.g., supercritical CO2, ionic liquids, or water), the development of atom-economical reactions that maximize the incorporation of starting materials into the final product, and the use of catalysts that can be easily recovered and recycled. For instance, solid acid catalysts could replace traditional Lewis acids in the acylation step, simplifying purification and reducing waste streams.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry Synthesis | Improved safety, higher yields, better process control | Optimization of reactor design, reaction kinetics studies |

| Green Catalyst Application | Reduced waste, catalyst recyclability, milder reaction conditions | Development of novel solid acid or heterogeneous catalysts |

| Atom-Economical Reactions | Maximized resource efficiency, minimized byproduct formation | Exploration of C-H activation or coupling reactions |

Exploration of New Catalytic Transformations

The presence of multiple reactive sites in this compound—the aryl bromide, the activated C-F bond, and the cyclobutyl ketone moiety—makes it an excellent candidate for a variety of catalytic transformations.

The bromo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions . Future research could explore Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce a wide array of functional groups. researchgate.net These transformations would enable the synthesis of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

The cyclobutyl ketone group itself offers opportunities for innovative catalytic reactions. Inspired by recent advances in C-C bond activation, it may be possible to selectively open the cyclobutane (B1203170) ring to generate linear alkyl chains with terminal functional groups. nih.gov Such strain-release-driven transformations, potentially catalyzed by transition metals like rhodium or palladium, could provide access to novel molecular scaffolds. nih.gov Additionally, the ketone can be a directing group for ortho-C-H functionalization, allowing for the introduction of substituents adjacent to the ketone.

| Transformation Type | Potential Products | Catalytic System to Explore |

| Suzuki Coupling | Biaryl derivatives | Pd(PPh3)4, SPhos, XPhos |

| Sonogashira Coupling | Aryl-alkyne adducts | Pd/Cu catalysts |

| Buchwald-Hartwig Amination | Aryl amine derivatives | Palladium with specialized phosphine (B1218219) ligands |

| C-C Bond Activation | Functionalized linear ketones | Rh(I) or Pd(0) complexes |

| C-H Functionalization | Ortho-substituted derivatives | Ruthenium or Iridium catalysts |

Advanced Mechanistic Studies Using Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. A combination of experimental and computational techniques will be instrumental in elucidating these mechanisms.

In-situ spectroscopic techniques , such as ReactIR and in-situ NMR, can be employed to monitor reaction progress in real-time, identify transient intermediates, and determine reaction kinetics. These experimental insights can provide a foundational understanding of the reaction pathways.

Density Functional Theory (DFT) calculations can complement experimental studies by providing detailed energetic profiles of proposed reaction mechanisms. Computational modeling can be used to rationalize the regioselectivity and stereoselectivity of reactions, predict the structures of transition states, and understand the role of the catalyst and ligands. For instance, DFT could be used to model the oxidative addition of palladium to the C-Br bond or to explore the energy barriers for different pathways in a C-C bond activation reaction.

| Area of Investigation | Experimental Technique | Computational Method |

| Reaction Kinetics | In-situ IR/NMR Spectroscopy | Transition State Theory Calculations |

| Intermediate Identification | Cryogenic NMR, Mass Spectrometry | Geometry Optimization, Frequency Calculations |

| Catalyst-Substrate Interaction | X-ray Crystallography of catalyst complexes | Molecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM) |

| Regio- and Stereoselectivity | Chiral HPLC, NMR analysis of products | Calculation of activation energy barriers for different pathways |

Investigation of Materials Science Applications and Advanced Chemical Engineering Prospects

The unique electronic and structural properties of this compound and its derivatives suggest potential applications in materials science. The presence of the heavy bromine atom and the polarizable aromatic system could lead to interesting photophysical or electronic properties.

Derivatives synthesized through cross-coupling reactions could be investigated as building blocks for organic light-emitting diodes (OLEDs) , organic photovoltaics (OPVs) , or liquid crystals . The rigid cyclobutyl group could influence the packing and morphology of thin films, which is a critical factor in the performance of organic electronic devices.

From a chemical engineering perspective, the development of a scalable and robust synthesis for this compound is a key prerequisite for its commercial viability. This involves process optimization, development of efficient purification methods (e.g., crystallization or preparative chromatography), and ensuring process safety. The design of a pilot plant for its production would require detailed knowledge of reaction thermodynamics and kinetics, which can be obtained from the mechanistic studies mentioned previously.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Bromo-2-fluorophenyl cyclobutyl ketone, and how do reaction conditions influence yield?

A common method involves Friedel-Crafts acylation of 4-bromo-2-fluorobenzene derivatives with cyclobutyl carbonyl chloride under Lewis acid catalysis (e.g., AlCl₃). Alternatively, Suzuki-Miyaura cross-coupling of 4-bromo-2-fluorophenylboronic acid (CAS 216393-64-5, purity >97% ) with cyclobutyl ketone precursors can be employed. Reaction temperature (0–60°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield due to steric hindrance from the cyclobutyl group. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How should researchers verify the purity and structural integrity of this compound?

- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against known standards.

- Structural Confirmation : Employ ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for cyclobutyl protons) and FT-IR (C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (expected m/z ~268.98 for C₁₁H₁₀BrFO).

Q. What storage conditions are optimal to prevent degradation of this compound?

Store at 0–6°C under inert gas (Ar/N₂) in amber glass vials to minimize photodegradation and hydrolysis of the ketone group. Avoid moisture, as boronic acid precursors (e.g., 4-Bromo-2-fluorophenylboronic acid ) are sensitive to aqueous conditions.

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

The ortho-fluorine group increases electrophilicity at the bromine-bearing carbon, enhancing oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). However, steric effects from the cyclobutyl group may slow transmetallation. Computational DFT studies (B3LYP/6-31G*) suggest a 15–20% reduction in reaction rate compared to non-fluorinated analogs. Optimize using bulky ligands (e.g., SPhos) to mitigate steric hindrance .

Q. What strategies resolve contradictory data in the regioselectivity of nucleophilic aromatic substitution (SNAr) involving this compound?

Discrepancies in SNAr outcomes (e.g., meta vs. para substitution) arise from competing resonance effects of fluorine and bromine. For example:

- Base Strength : Strong bases (e.g., KOtBu) favor para substitution via deprotonation-assisted pathways.

- Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states for meta attack.

Validate using kinetic isotope effects (KIE) and Hammett plots to distinguish electronic vs. steric control .

Q. How can researchers design experiments to probe the compound’s role in photoinduced electron-transfer (PET) applications?

- Photophysical Studies : Measure fluorescence quenching in the presence of electron donors (e.g., triethylamine) using time-resolved spectroscopy.

- Electrochemical Analysis : Cyclic voltammetry in acetonitrile reveals reduction potentials (E₁/₂ ~ -1.2 V vs. Ag/AgCl), correlating with PET efficiency.

- Computational Modeling : TD-DFT calculations predict charge-transfer excited states, guiding molecular design for optoelectronic materials .

Methodological Notes

- Contradiction Handling : Cross-validate NMR and HRMS data with independent synthetic batches to distinguish impurities from stereochemical anomalies.

- Advanced Characterization : Use X-ray crystallography for unambiguous confirmation of cyclobutyl ring conformation and substituent orientation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。